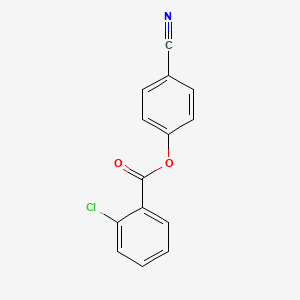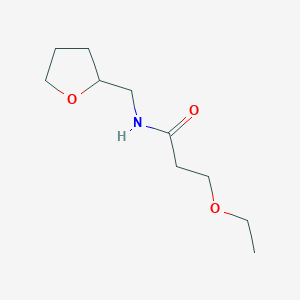
4-cyanophenyl 2-chlorobenzoate
Descripción general
Descripción
4-cyanophenyl 2-chlorobenzoate is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as 2-chloro-4-cyanobenzoic acid phenyl ester and is commonly used as a building block in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of 4-cyanophenyl 2-chlorobenzoate is not well understood. However, studies have shown that this compound has the ability to inhibit the growth of cancer cells in vitro. It has also been shown to possess anti-inflammatory activity, which may be attributed to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well documented. However, studies have shown that this compound has the ability to inhibit the growth of cancer cells in vitro. It has also been shown to possess anti-inflammatory activity, which may be attributed to its ability to inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-cyanophenyl 2-chlorobenzoate in lab experiments is its ability to serve as a building block in the synthesis of various organic compounds. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability in vivo.
Direcciones Futuras
There are several future directions for research on 4-cyanophenyl 2-chlorobenzoate. One potential direction is the investigation of its potential as an anti-tumor agent in vivo. Another potential direction is the synthesis of derivatives of this compound to improve its solubility and bioavailability. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in the field of liquid crystal research.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in various scientific research fields. This compound can be synthesized through various methods and has been shown to possess anti-tumor and anti-inflammatory activity. While there are limitations to using this compound in lab experiments, further research is needed to understand its full potential and to explore its future directions.
Aplicaciones Científicas De Investigación
4-cyanophenyl 2-chlorobenzoate has been used in various scientific research applications, including the synthesis of biologically active compounds, such as antitumor agents and anti-inflammatory agents. This compound has also been used as a building block in the synthesis of liquid crystals, which have potential applications in electronic displays.
Propiedades
IUPAC Name |
(4-cyanophenyl) 2-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO2/c15-13-4-2-1-3-12(13)14(17)18-11-7-5-10(9-16)6-8-11/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJQDKRQROMXNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-allyl-N-(4-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B4192381.png)
![N-4H-chromeno[4,3-d][1,3]thiazol-2-yl-N-phenylpentanamide](/img/structure/B4192382.png)
![N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4192384.png)
![2-{[5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4192405.png)
![2-[(4-bromobenzyl)thio]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B4192415.png)
![N-[2-(5-{[(cyclohexylamino)carbonyl]amino}-1-methyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B4192422.png)
![methyl 2-({[3-(2-chlorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}amino)benzoate](/img/structure/B4192425.png)

![3-(2,3-dihydro-1,4-benzodioxin-2-yl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one](/img/structure/B4192437.png)
![4-methyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4192442.png)
![N-isopropyl-2-[(2-thienylacetyl)amino]benzamide](/img/structure/B4192445.png)

![methyl 3-[(3-methylbutanoyl)amino]benzoate](/img/structure/B4192456.png)
